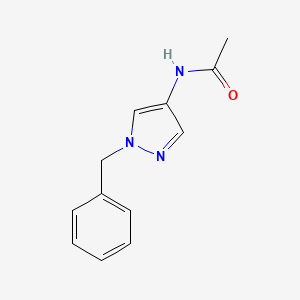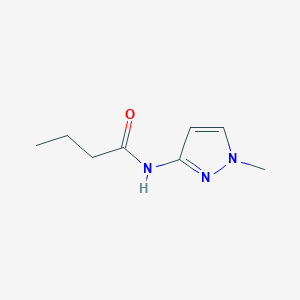
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that belongs to the pyrazole class of chemicals. It was first synthesized in the early 2000s and has since gained attention for its potential applications in scientific research.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can alter the behavior of cells and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for certain protein kinases, which allows for more targeted studies of cellular signaling pathways. However, one limitation is that N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide may not be effective in all types of cells or under all experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, including the development of more specific inhibitors of protein kinases and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-2-methylbenzoyl chloride with 1,3,5-trimethylpyrazole to form the intermediate 3-chloro-2-methylphenyl-1,3,5-trimethylpyrazolyl ketone. This intermediate is then converted to N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide through a reaction with ammonia and subsequent purification steps.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in cellular signaling pathways. It has also been used as a potential treatment for various diseases, such as cancer and Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-8-11(15)6-5-7-12(8)16-14(19)13-9(2)17-18(4)10(13)3/h5-7H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGGJWNVCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)
![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)


